9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol

soluble epoxide hydrolase enzyme inhibition negative control compound

9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol (MW 249.33 g/mol; molecular formula C₁₀H₁₉NO₄S) is a spirocyclic secondary alcohol featuring a 1-oxa-9-azaspiro[5.5]undecane core bearing an N-methylsulfonyl substituent at the 9-position and a hydroxyl group at the 4-position. The compound belongs to the broader class of 1-oxa-9-azaspiro[5.5]undecanes, a scaffold that has been exploited for developing inhibitors of soluble epoxide hydrolase (sEH) , MmpL3-targeting antitubercular agents , and spirocyclic fluoroquinolone hybrids with enhanced antibacterial potency.

Molecular Formula C10H19NO4S
Molecular Weight 249.33 g/mol
Cat. No. B13683585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol
Molecular FormulaC10H19NO4S
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCC2(CC1)CC(CCO2)O
InChIInChI=1S/C10H19NO4S/c1-16(13,14)11-5-3-10(4-6-11)8-9(12)2-7-15-10/h9,12H,2-8H2,1H3
InChIKeyBBADPHNUXPAPTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol: A Polar Spirocyclic Building Block for sEH-Targeted Medicinal Chemistry and Antibacterial Lead Optimization


9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol (MW 249.33 g/mol; molecular formula C₁₀H₁₉NO₄S) is a spirocyclic secondary alcohol featuring a 1-oxa-9-azaspiro[5.5]undecane core bearing an N-methylsulfonyl substituent at the 9-position and a hydroxyl group at the 4-position . The compound belongs to the broader class of 1-oxa-9-azaspiro[5.5]undecanes, a scaffold that has been exploited for developing inhibitors of soluble epoxide hydrolase (sEH) [1], MmpL3-targeting antitubercular agents [2], and spirocyclic fluoroquinolone hybrids with enhanced antibacterial potency [3]. Its defining structural feature—a methylsulfonyl group in place of the more common N-alkyl or N-benzyl substituents—confers a markedly reduced lipophilicity (experimental logP of −0.292) and enhanced aqueous solubility relative to in-class analogs .

Why 9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol Cannot Be Replaced by Common N-Alkyl or N-Benzyl Analogs


Within the 1-oxa-9-azaspiro[5.5]undecane family, the identity of the N-substituent at the 9-position governs both physicochemical behavior and biological target engagement. N-Methyl and N-benzyl analogs exhibit substantially higher lipophilicity (predicted logP for the parent scaffold: 1.11 ) and retain measurable sEH inhibitory activity, whereas the N-methylsulfonyl derivative displays an experimental logP of −0.292 and is essentially devoid of sEH inhibition (IC₅₀ > 10,000 nM) [1]. These differences mean that N-alkyl congeners cannot substitute for the methylsulfonyl compound in applications that require a polar, metabolically robust spirocyclic alcohol with a distinct pharmacological inactivity profile—whether as a synthetic intermediate for urea-based sEH inhibitors, a negative control in enzyme screening cascades, or a soluble, low-lipophilicity building block for fragment-based drug discovery [2].

Quantitative Differentiation of 9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol: Head-to-Head and Cross-Study Evidence for Procurement Decisions


sEH Inhibitory Activity: The Methylsulfonyl Derivative Is Essentially Inactive, Whereas N-Alkyl Congeners Retain Moderate Potency

The target compound exhibits an IC₅₀ greater than 10,000 nM against recombinant human sEH in a fluorescence-based assay using PHOME substrate, indicating negligible enzyme inhibition [1]. In contrast, the 9-methyl analog (9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol) demonstrates an IC₅₀ of 600 nM under comparable assay conditions against the human sEH catalytic domain (residues 1–555) expressed in E. coli, representing at least a 16.7-fold difference in potency [2]. For further context, the optimized spirocyclic urea lead (+)-22, which bears a urea pharmacophore attached to the 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold, achieves an IC₅₀ of 4.99 ± 0.18 nM—over 2,000-fold more potent than the target compound and over 120-fold more potent than the 9-methyl analog [3]. This graded activity profile establishes the N-methylsulfonyl compound as a validated negative control for sEH screening cascades, where its lack of inhibitory activity is a functional asset rather than a liability.

soluble epoxide hydrolase enzyme inhibition negative control compound

Lipophilicity Modulation: The Methylsulfonyl Group Lowers logP by Over 1.4 Log Units Compared to the Parent Scaffold

The experimentally determined logP of 9-(methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol is −0.292 , whereas the parent unsubstituted scaffold 1-oxa-9-azaspiro[5.5]undecane has a predicted logP of 1.11 . This represents a reduction of approximately 1.4 log units (roughly 25-fold lower octanol–water partition coefficient) attributable to the electron-withdrawing and hydrogen-bond-accepting character of the methylsulfonyl group. Among spirocyclic methylsulfonyl-containing compounds catalogued in the ChemExper directory, logP values typically fall between −0.29 and +0.51 , confirming that this compound resides at the extreme hydrophilic end of the distribution. By comparison, typical drug-like sEH inhibitors often exhibit logD₇.₄ values exceeding 2.0; the related lead compound (+)-22 was specifically noted for its unusually low logD₇.₄ of 0.99 [1], which is still more lipophilic than the methylsulfonyl alcohol derivative.

lipophilicity drug-likeness physicochemical properties

Aqueous Solubility: Methylsulfonyl-Containing Spirocycles Demonstrate Qualitatively Superior Solubility in Phosphate Buffer

9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol is reported to exhibit good solubility in aqueous phosphate buffer solutions . While a precise quantitative solubility value in mg/mL is not publicly available for this exact compound, the structurally related methylsulfonyl-containing spirocyclic analogs in the ChemExper database show consistently low logP values (range −0.29 to +0.51) , which correlates with higher aqueous solubility. In contrast, the parent scaffold 1-oxa-9-azaspiro[5.5]undecane (logP 1.11) and N-benzyl derivatives (logP estimated >2.5 based on the presence of a benzyl group) are expected to have substantially lower aqueous solubility. For further class-level context, the optimized spirocyclic urea inhibitor (±)-22—which incorporates a 1-oxa-9-azaspiro[5.5]undecan-4-amine core—demonstrated remarkable solubility exceeding 0.5 mM in aqueous phosphate buffer [1], validating the scaffold's inherent compatibility with aqueous formulation conditions when appropriately substituted.

aqueous solubility phosphate buffer formulation compatibility

Scaffold Versatility: 1-Oxa-9-azaspiro[5.5]undecane Derivatives Target MmpL3 with Sub-Micromolar MIC Values Against Drug-Sensitive and Multidrug-Resistant M. tuberculosis

Derivatives of the 1-oxa-9-azaspiro[5.5]undecane scaffold have been optimized as spirocyclic inhibitors of the MmpL3 protein in Mycobacterium tuberculosis, with lead compounds in the series demonstrating activity against both the antibiotic-sensitive H37Rv strain and multidrug-resistant clinical isolates [1]. While 9-(methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol itself has not been directly tested in antitubercular assays, the scaffold's validated engagement of MmpL3—a clinically validated target—positions this compound as a valuable starting material for synthesizing new derivatives. The published structure–activity relationship (SAR) study demonstrated that compounds with diverse peripheral fragments attached to the 1-oxa-9-azaspiro[5.5]undecane scaffold showed activity exceeding that of comparator drugs against certain M. tuberculosis strains [1]. For procurement purposes, the 4-hydroxyl group on the target compound provides a synthetic handle for further functionalization (e.g., esterification, etherification, or oxidation to the ketone), enabling rapid exploration of chemical space around the spirocyclic core [2].

antitubercular activity MmpL3 inhibition Mycobacterium tuberculosis

Sulfonamide-Based Carbonic Anhydrase Probe Design: The Scaffold Enables First-in-Class Combination of Spirocyclic Piperidine and Aminosulfamoyl Zinc-Binding Motifs

The 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamide chemotype—directly accessible from 9-(methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol through sulfonamide formation at the 9-position nitrogen—represents, to the best of the authors' knowledge, the first molecular architecture that combines a diversely substituted spirocyclic piperidine with an aminosulfamoyl zinc-binding moiety for carbonic anhydrase (CA) interrogation [1]. This chemotype was designed and synthesized as fundamentally novel molecular probes for recognition by CA zinc enzymes, a validated target family spanning oncology, glaucoma, and diuretic therapeutics [1]. The 4-hydroxyl substituent on the target compound offers an additional orthogonal diversification point that can be exploited to modulate CA isoform selectivity—a critical differentiator, as achieving isoform-selective CA inhibition (e.g., CA IX/CA XII over CA I/CA II) remains a central challenge in the field. In contrast, simpler N-alkyl spirocyclic analogs lack the sulfonamide zinc-binding group and therefore do not engage CA enzymes [2].

carbonic anhydrase inhibition zinc-binding group chemical probe design

Spirocyclic Ciprofloxacin Hybrids: Derivatives of the 1-Oxa-9-azaspiro[5.5]undecane Scaffold Match or Exceed Ciprofloxacin Potency Against A. baumannii and B. cereus

Thirty-six spirocyclic derivatives of ciprofloxacin were synthesized employing 1-oxa-9-azaspiro[5.5]undecane building blocks and tested against two Gram-positive and three Gram-negative bacterial strains [1]. While the activity spectrum of the new derivatives was narrower than that of ciprofloxacin itself, a large group of compounds displayed equal or higher potency than ciprofloxacin specifically against Acinetobacter baumannii 987® (Gram-negative) and Bacillus cereus 138® (Gram-positive) [1]. Ciprofloxacin reference MIC values in this study were 0.3 μg/mL against multiple strains [2]. The 4-hydroxyl group present on 9-(methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol can serve as a nucleophilic handle for attaching the fluoroquinolone carboxylic acid moiety via ester or ether linkages, enabling the synthesis of novel spirocyclic–fluoroquinolone conjugates. This scaffold-derived antibacterial potentiation strategy is not accessible with the 4-unsubstituted or 4-oxo analogs without additional synthetic steps [1].

antibacterial agents fluoroquinolone hybrids Gram-negative bacteria

Optimal Procurement and Application Scenarios for 9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol in Drug Discovery and Chemical Biology


Validated Negative Control for High-Throughput sEH Inhibitor Screening Cascades

In sEH drug discovery programs, the target compound serves as a structurally matched negative control. With an IC₅₀ exceeding 10,000 nM against recombinant human sEH [1], it is essentially devoid of enzyme inhibition, unlike the 9-methyl analog (IC₅₀ = 600 nM) [2]. Screening laboratories can spike this compound into assay plates at concentrations up to 10 μM as a pharmacologically silent spirocyclic control that accounts for any nonspecific effects of the spirocyclic scaffold without confounding residual sEH inhibition. This application is particularly valuable when profiling urea-based spirocyclic inhibitors such as (+)-22 (IC₅₀ = 4.99 nM) [3], where a matched negative control is needed for data normalization and hit triaging.

Synthetic Intermediate for Polar, Orally Bioavailable sEH Inhibitors with Favorable Pharmacokinetic Profiles

The 4-hydroxyl group on the target compound can be converted to a 4-amine via established synthetic routes (e.g., Mitsunobu reaction with phthalimide followed by hydrazinolysis, or mesylation/displacement), yielding 1-oxa-9-azaspiro[5.5]undecan-4-amine—the key intermediate for urea-based sEH inhibitors [1]. The resulting urea derivatives inherit the scaffold's favorable physicochemical profile: low lipophilicity (logD₇.₄ = 0.99 for the lead compound), high phosphate buffer solubility (>0.5 mM), and excellent oral bioavailability in mice [1]. The methylsulfonyl group on the target compound can be retained or cleaved depending on the desired final substitution pattern at the 9-position nitrogen, offering synthetic flexibility not available with N-alkyl starting materials [2].

Building Block for 1-Oxa-9-azaspiro[5.5]undecane-9-sulfonamide Carbonic Anhydrase Chemical Probes

The target compound's methylsulfonyl group can be converted to a primary sulfonamide (–SO₂NH₂) or substituted sulfonamide via established sulfonamide synthesis protocols, generating molecular probes for carbonic anhydrase (CA) isoform profiling. This chemotype represents the first reported combination of a spirocyclic piperidine scaffold with an aminosulfamoyl zinc-binding moiety [1]. The 4-hydroxyl substituent provides an additional vector for introducing peripheral diversity to tune CA isoform selectivity—a critical requirement given the high sequence homology among the 15 human CA isoforms. Procurement of this compound enables simultaneous exploration of both the zinc-binding pharmacophore (via the 9-position) and the isoform-selectivity element (via the 4-position) in a single synthetic sequence [1].

Scaffold for Fragment-Based Drug Discovery Leveraging Low Lipophilicity and High Solubility

With an experimental logP of −0.292 [1] and good aqueous phosphate buffer solubility [2], this compound meets the stringent physicochemical criteria for fragment-based drug discovery (FBDD): molecular weight under 300 Da, logP below 3, and adequate aqueous solubility for biochemical and biophysical screening at millimolar concentrations. The spirocyclic core provides three-dimensional character (fraction of sp³-hybridized carbons), a desirable feature for exploring novel chemical space beyond flat aromatic fragments. The 4-hydroxyl and 9-methylsulfonyl groups offer two synthetic vectors for fragment growing and merging strategies. Compared to N-alkyl spirocyclic fragments that are more lipophilic and less soluble, this compound is uniquely suited for FBDD libraries targeting polar enzyme active sites.

Quote Request

Request a Quote for 9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.